2-(cyclopentylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone
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Overview
Description
2-(Cyclopentylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone is an organic compound known for its complex structure and significant applications in scientific research, especially within fields such as medicinal chemistry and synthetic organic chemistry. The unique combination of a cyclopentylthio group with a cyclohepta[d]pyrimidin ring makes this compound particularly intriguing for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopentylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone typically involves a multi-step process starting with the construction of the cyclohepta[d]pyrimidin ring. This is often achieved through cyclization reactions involving intermediate compounds. The cyclopentylthio group is then introduced via a substitution reaction, which requires specific reaction conditions such as controlled temperature and the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production methods would involve optimization of the synthetic route to ensure maximum yield and purity of the final product. This may include continuous flow reactions, which allow better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming sulfoxides or sulfones when reacted with oxidizing agents.
Reduction: Reduction reactions might involve the cyclohepta[d]pyrimidin ring or the ethanone group, often leading to alcohols or amines.
Substitution: Substitution reactions, especially involving the cyclopentylthio group, are common. Typical reagents include halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or mCPBA.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile, depending on the specific reaction requirements.
Major Products: The major products formed from these reactions vary, but typically include oxidized or reduced derivatives of the original compound, or substituted products with different functional groups replacing the cyclopentylthio group.
Scientific Research Applications
2-(Cyclopentylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone finds applications in:
Chemistry: As a key intermediate in the synthesis of more complex molecules and potential catalysts.
Biology: For studying enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound largely depends on its interaction with specific molecular targets. In biological systems, it might interact with enzymes or receptors, altering their function by either inhibiting or activating them. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their structure and activity.
Comparison with Similar Compounds
Similar compounds include:
2-(Cyclopentylthio)-1-(cyclohexa[d]pyrimidin-10-yl)ethanone: Another compound with similar structural features but a different ring structure.
2-(Cyclopentylthio)-1-(tetrahydropyrimidin-10-yl)ethanone: A simpler analogue with a different degree of saturation in the ring.
The uniqueness of 2-(cyclopentylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone lies in its specific ring structure and the spatial orientation of its functional groups, which contribute to its distinct reactivity and biological activity.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c20-16(9-21-12-3-1-2-4-12)19-11-5-6-15(19)13-8-17-10-18-14(13)7-11/h8,10-12,15H,1-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLMLPJHQORKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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